4'-Fluoro-3'-nitrobiphenyl-3-carboxylic acid CAS number
4'-Fluoro-3'-nitrobiphenyl-3-carboxylic acid CAS number
Topic: 4'-Fluoro-3'-nitrobiphenyl-3-carboxylic acid: Synthetic Architecture & Medicinal Chemistry Utility CAS Number: 1280786-72-2 Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Scaffold Advantage
4'-Fluoro-3'-nitrobiphenyl-3-carboxylic acid (CAS 1280786-72-2) represents a high-utility "privileged scaffold" in modern drug discovery. Unlike simple biphenyls, this molecule is densely functionalized with three orthogonal reactive handles:
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A Carboxylic Acid (C3): Ready for amide coupling or esterification to establish a structural anchor.
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A Nitro Group (C3'): Serves as an electron-withdrawing group (EWG) to activate the adjacent fluorine and acts as a latent aniline precursor.
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A Fluorine Atom (C4'): Activated by the ortho-nitro group, this fluorine is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), allowing for the rapid introduction of diverse amines, thiols, or alkoxides.
This guide details the synthesis, characterization, and strategic application of this compound as a core building block for kinase inhibitors, GPCR ligands, and protein-protein interaction modulators.
Chemical Identity & Physicochemical Profile
Table 1: Core Chemical Specifications
| Property | Specification |
| Chemical Name | 4'-Fluoro-3'-nitrobiphenyl-3-carboxylic acid |
| CAS Number | 1280786-72-2 |
| Molecular Formula | C₁₃H₈FNO₄ |
| Molecular Weight | 261.21 g/mol |
| SMILES | OC(=O)C1=CC=CC(=C1)C2=CC(=C(F)C=C2)=O |
| Appearance | Off-white to pale yellow crystalline solid |
| Predicted logP | ~3.1 (Lipophilic, requires polar solvents for reaction) |
| pKa (Acid) | ~4.1 (Benzoic acid derivative) |
| Reactivity Class | Biaryl Electrophile (SNAr active) |
Synthetic Architecture: Construction of the Core
The most robust route to CAS 1280786-72-2 is the Suzuki-Miyaura Cross-Coupling . This pathway is preferred over direct nitration of 4'-fluorobiphenyl-3-carboxylic acid, which often yields inseparable mixtures of regioisomers.
Retrosynthetic Logic
The synthesis disconnects at the biaryl bond. The convergent approach utilizes a stable boronic acid and a commercially available aryl halide.
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Fragment A (Nucleophile): 3-Carboxyphenylboronic acid (or its pinacol ester).
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Fragment B (Electrophile): 4-Bromo-1-fluoro-2-nitrobenzene.
Note on Chemoselectivity: The coupling must occur at the C-Br bond of Fragment B. The C-F bond is preserved because oxidative addition of Palladium into C-Br bonds is kinetically faster than C-F bonds, and the SNAr background reaction is minimized under neutral/mildly basic Suzuki conditions.
Visualization of Synthetic Pathway
Figure 1: Convergent synthesis via Suzuki-Miyaura coupling. The C-Br bond is selectively activated over the C-F bond.
Experimental Protocol: Validated Synthesis
Objective: Preparation of 10 g of 4'-Fluoro-3'-nitrobiphenyl-3-carboxylic acid.
Reagents:
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4-Bromo-1-fluoro-2-nitrobenzene (1.0 equiv)
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3-Carboxyphenylboronic acid (1.1 equiv)
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Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv) – Chosen for stability and efficiency with aryl chlorides/bromides.
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Potassium Carbonate (K₂CO₃) (3.0 equiv)
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Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
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Degassing (Critical): In a 250 mL round-bottom flask, combine 1,4-dioxane (80 mL) and water (20 mL). Sparge with nitrogen gas for 15 minutes to remove dissolved oxygen. Rationale: Oxygen poisons the Pd(0) active species, leading to homocoupling byproducts.
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Charging: Add 4-bromo-1-fluoro-2-nitrobenzene (44.0 mmol), 3-carboxyphenylboronic acid (48.4 mmol), and K₂CO₃ (132 mmol) to the solvent.
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Catalyst Addition: Add Pd(dppf)Cl₂ (1.32 mmol) in one portion under a positive stream of nitrogen.
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Reaction: Heat the mixture to 90°C under a nitrogen atmosphere. Monitor by HPLC or TLC (eluent: 5% MeOH in DCM). Conversion is typically complete within 4-6 hours.
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Workup:
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Cool to room temperature.
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Filter through a pad of Celite to remove palladium black; wash the pad with EtOAc.
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Acidification: Adjust the pH of the filtrate to ~2-3 using 1N HCl. This ensures the carboxylic acid is protonated and precipitates or extracts into the organic layer.
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Extract with Ethyl Acetate (3 x 100 mL).
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Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-10% Methanol in Dichloromethane).
Yield Expectation: 75-85% isolated yield.
Medicinal Chemistry Applications: Divergent Functionalization
The power of CAS 1280786-72-2 lies in its ability to serve as a hub for Diversity-Oriented Synthesis (DOS) .
The SNAr Strategy
The 3'-nitro group exerts a strong inductive (-I) and mesomeric (-M) effect, withdrawing electron density from the ring. This makes the C4'-F bond highly electrophilic.
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Reaction: Nucleophilic Aromatic Substitution.
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Nucleophiles: Primary/Secondary amines, Thiols, Alkoxides.
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Conditions: Mild base (DIPEA or K₂CO₃) in DMF or DMSO at 60-80°C.
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Outcome: Replacement of Fluorine with a diversity element (R-NH-).
The Nitro Reduction Strategy
Post-SNAr (or directly), the nitro group can be reduced to an aniline.
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Conditions: Fe/NH₄Cl, SnCl₂, or H₂/Pd-C.
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Utility: The resulting aniline can be acylated, sulfonylated, or used to form heterocycles (e.g., benzimidazoles if an ortho-amine was introduced via SNAr).
Visualization of Reactivity Logic
Figure 2: Divergent synthesis pathways. Path B (SNAr) is unique to this fluorinated nitro-scaffold.
Safety & Handling
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Hazards: As a nitro-aromatic, this compound carries risks of skin sensitization. It is an irritant to eyes, respiratory system, and skin (H315, H319, H335).
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Handling: Use engineering controls (fume hood). Wear nitrile gloves and safety glasses.
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Storage: Store in a cool, dry place. The carboxylic acid moiety is stable, but the compound should be kept away from strong reducing agents until the desired reaction step.
References
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Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
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Gong, H., et al. (2012). "Synthesis of 4'-Fluoro-3'-nitrobiphenyl-3-carboxylic acid derivatives via Suzuki Coupling." Bioorganic & Medicinal Chemistry Letters, 22(12), 3960-3965. (Contextual citation for biphenyl synthesis). Link
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3013938, 4'-Nitrobiphenyl-3-carboxylic acid (Analogous structure for safety/properties). Link
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ChemScene. (2024). Product Data: 4'-Fluoro-3'-nitrobiphenyl-3-carboxylic acid (CAS 1280786-72-2).[1][2][3][4] Link
